molecular formula C14H11N3O B6603417 3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 111987-96-3

3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B6603417
CAS No.: 111987-96-3
M. Wt: 237.26 g/mol
InChI Key: WOMZEWNZGULGJE-UHFFFAOYSA-N
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Description

3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core with phenyl and pyridinyl substituents, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 2-acetylpyridine with hydrazine hydrate and benzaldehyde. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrazolone derivative. The reaction mechanism involves the formation of a hydrazone intermediate, followed by cyclization to yield the pyrazolone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydropyrazolone derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenyl or pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridinyl moiety and exhibit similar biological activities.

    Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

    Pyrrolidine derivatives: Widely used in medicinal chemistry for their versatile biological activities.

Uniqueness

3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific combination of phenyl and pyridinyl substituents on the pyrazolone core. This unique structure imparts distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-phenyl-2-pyridin-2-yl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14-10-12(11-6-2-1-3-7-11)16-17(14)13-8-4-5-9-15-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMZEWNZGULGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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